molecular formula C16H16N2O3 B603466 N-[(2-hydroxyphenyl)methylideneamino]-2-phenoxypropanamide CAS No. 370872-57-4

N-[(2-hydroxyphenyl)methylideneamino]-2-phenoxypropanamide

Katalognummer: B603466
CAS-Nummer: 370872-57-4
Molekulargewicht: 284.31g/mol
InChI-Schlüssel: XOTFCWDYZATHBY-GZTJUZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Eigenschaften

CAS-Nummer

370872-57-4

Molekularformel

C16H16N2O3

Molekulargewicht

284.31g/mol

IUPAC-Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-phenoxypropanamide

InChI

InChI=1S/C16H16N2O3/c1-12(21-14-8-3-2-4-9-14)16(20)18-17-11-13-7-5-6-10-15(13)19/h2-12,19H,1H3,(H,18,20)/b17-11+

InChI-Schlüssel

XOTFCWDYZATHBY-GZTJUZNOSA-N

SMILES

CC(C(=O)NN=CC1=CC=CC=C1O)OC2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-phenoxypropanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the production of N’-[(2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, but the process is optimized for higher yields and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: The major products are oxides of the original compound.

    Reduction: The major products are hydrazine derivatives.

    Substitution: The major products depend on the substituent introduced during the reaction.

Wissenschaftliche Forschungsanwendungen

N’-[(2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of N’-[(2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the hydrazone group can interact with biological macromolecules, leading to the disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(2-hydroxyphenyl)methylidene]isonicotinohydrazide
  • N’-[(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide
  • N’-[(2-hydroxyphenyl)methylidene]imidazo[1,2-a]quinoline-2-carbohydrazide

Uniqueness

N’-[(2-hydroxyphenyl)methylidene]-2-phenoxypropanehydrazide is unique due to its specific structural features, such as the phenoxypropane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.